N-tert-butyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide
Description
N-tert-butyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a piperidine ring substituted with difluoromethyl groups, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C17H29F2N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C17H29F2N3O2/c1-16(2,3)20-14(23)12-21-8-4-13(5-9-21)15(24)22-10-6-17(18,19)7-11-22/h13H,4-12H2,1-3H3,(H,20,23) |
InChI Key |
DZOBAJYUWXDOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)C(=O)N2CCC(CC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with difluoromethylating agents to introduce the difluoromethyl groups. This intermediate is then subjected to further reactions to form the final acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-tert-butyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4,4-difluoropiperidine-1-carboxylate
- N-(tert-Butoxycarbonyl)-4-piperidone
- 4,4-Difluoro-1-piperidinecarboxylate
Uniqueness
N-tert-butyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is unique due to its specific substitution pattern and the presence of difluoromethyl groups. These structural features can impart distinct chemical and biological properties, making it valuable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
